molecular formula C20H19N3O B3038159 (4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile CAS No. 774561-61-4

(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile

Cat. No.: B3038159
CAS No.: 774561-61-4
M. Wt: 317.4 g/mol
InChI Key: AEROOYRXTPKXPF-UHFFFAOYSA-N
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Description

(4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile is a complex heterocyclic compound featuring a pyrroloquinoline core fused with a malononitrile moiety. This structure combines electron-deficient aromatic systems with strong electron-withdrawing groups (EWGs), such as the malononitrile unit, which likely enhances its electronic and optical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9,11-diethyl-6,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-5-13-9-20(4,6-2)23-18-15(13)7-12(3)8-16(18)17(19(23)24)14(10-21)11-22/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEROOYRXTPKXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118718
Record name 2-(4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774561-61-4
Record name 2-(4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774561-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4,6-Diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile (CAS No. 774561-61-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H19_{19}N3_3O, with a molecular weight of 317.39 g/mol. Its structure features a pyrroloquinoline framework that is known for various biological activities.

PropertyValue
Molecular FormulaC20_{20}H19_{19}N3_3O
Molecular Weight317.39 g/mol
CAS Number774561-61-4
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compound also demonstrated potent antibiofilm activity, outperforming traditional antibiotics such as ciprofloxacin in biofilm formation inhibition.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been shown to inhibit cancer cell lines with IC50_{50} values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoline ring enhance its cytotoxic effects against cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Gyrase Inhibition : The compound has been identified as a potent inhibitor of DNA gyrase, which is critical for bacterial DNA replication .
  • Antifungal Activity : It also exhibits antifungal properties by disrupting fungal cell wall synthesis .
  • Synergistic Effects : When combined with other antibiotics like ketoconazole and ciprofloxacin, it shows synergistic effects that lower the MICs of these drugs .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several derivatives including this compound and found significant bactericidal effects against Gram-positive bacteria .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cancer cell lines and reported that the compound exhibited low hemolytic activity (less than 15%) indicating a favorable safety profile .

Comparison with Similar Compounds

3-Heteraryl Substituted 2-Methyl-1,4-dihydroquinoline-4-ones

  • Structure: Features a quinolin-4-one core with heteroaryl substituents at position 3.
  • Key Differences: Lacks the fused pyrrolo[3,2,1-ij] system and malononitrile group, resulting in reduced electron-withdrawing capacity and conjugation. These derivatives are primarily explored as intermediates for chemical libraries rather than functional materials .

Pyrano[3,2-c]quinoline Derivatives with Malononitrile

  • Structure: Combines pyrano and quinoline systems with malononitrile. Example: 11-Amino-8-oxo-9-substituted-5,6,8,9-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-10-carbonitriles.

Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones

  • Structure: Substituted with thioxothiazolidinone groups instead of malononitrile.

Hexahydro-pyrrolo[1,2-a]quinolin-4-ylidene Malononitrile (3g)

  • Structure: Partially saturated pyrroloquinoline core with malononitrile.
  • Key Differences : Saturation reduces aromatic conjugation, likely diminishing optical properties (e.g., fluorescence) compared to the fully aromatic target compound .

Functional and Electronic Properties

Property Target Compound Pyrano[3,2-c]quinoline Derivatives Thioxothiazolidin-4-ones Hexahydro-pyrroloquinoline (3g)
Electron-Withdrawing Group Malononitrile Malononitrile Thioxothiazolidinone Malononitrile
Conjugation Length Extended Moderate Limited Reduced (saturation)
Solubility Likely low Moderate (amine substituents) Low (sulfur groups) Moderate
Reactivity High (EWG-driven) Moderate High (sulfur reactivity) Moderate

Limitations and Contradictions

  • Data Gaps : The provided evidence lacks empirical data (e.g., spectroscopic, computational) for the target compound, necessitating extrapolation from analogs.
  • Contradictions: While malononitrile generally enhances electron deficiency, its effect on pyrroloquinoline systems may vary due to steric hindrance from ethyl/methyl groups in the target compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare derivatives of this compound?

The compound is synthesized via condensation reactions between pyrroloquinoline precursors and malononitrile derivatives. Key steps include:

  • Reacting hydrazinocarbothioamides with α-halocarbonyl compounds (e.g., ethyl bromoacetate) under basic conditions (NaOEt/EtOH) to form thiazolidinone or thiazole hybrids .
  • Using malononitrile as an electron-deficient reagent in Knoevenagel condensations, often catalyzed by mild bases (e.g., NaOH/EtOH), to introduce cyano groups into heterocyclic scaffolds .
  • Optimizing reaction parameters (solvent polarity, temperature, catalyst loading) to achieve yields >60%, as demonstrated in pyrrolo[3,2-c]quinoline syntheses .

Q. Which spectroscopic techniques are critical for structural elucidation?

Key methods include:

  • ¹H/¹³C NMR : Identify shifts in aromatic protons (δ 6.86–8.76 ppm) and NH groups (δ ~11.8 ppm) to confirm electronic effects of the malononitrile moiety .
  • IR Spectroscopy : Detect characteristic C≡N stretches (~2200 cm⁻¹) and carbonyl vibrations (~1670 cm⁻¹) .
  • UV-Vis : Measure absorption maxima (λmax) to assess conjugation and charge-transfer properties, with comparisons to DFT-predicted values .

Q. How can computational methods predict electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (6-31G(d,p)) is used to:

  • Calculate absorption spectra (λmax) and compare with experimental data to validate computational models .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects of the malononitrile group .

Advanced Research Questions

Q. How can synthetic yields be optimized for malononitrile-containing derivatives?

Strategies include:

  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., nucleophilic attack on α-halocarbonyl reagents) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity of malononitrile in Knoevenagel reactions .
  • Catalyst Design : Employ phase-transfer catalysts or ionic liquids to improve regioselectivity in heterocyclic ring formation .

Q. How do electronic effects of the malononitrile group influence reactivity?

The strong electron-withdrawing nature of malononitrile:

  • Stabilizes charge-separated intermediates in Diels-Alder reactions, as shown by Hammett constants (σₚ ~ 1.3) .
  • Enhances electrophilicity of adjacent carbonyl groups, enabling nucleophilic additions (e.g., hydrazine) to form pyrazole derivatives .
  • Modifies ¹H NMR chemical shifts (upfield by ~0.3 ppm) due to conjugation with aromatic systems, validated by DFT-NMR calculations .

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

Contradictions arise from approximations in exchange-correlation functionals. Solutions include:

  • Testing hybrid functionals (e.g., mPW1PW91, uB97XD) to better account for exact exchange and long-range interactions .
  • Incorporating solvent effects (PCM model) and vibrational corrections in UV-Vis simulations .
  • Validating computational models against high-resolution rotational spectroscopy data (e.g., malononitrile’s rotational constants) .

Q. What safety protocols are essential for handling this compound?

Based on GHS classifications:

  • Acute Toxicity : Use fume hoods, nitrile gloves, and closed systems to minimize inhalation (Category 4) and dermal exposure .
  • Waste Disposal : Neutralize cyanide-containing byproducts (e.g., with Fe²⁺/OH⁻) before disposal .

Methodological Considerations

  • Synthetic Challenges : Competing side reactions (e.g., hydrolysis of nitriles) require strict moisture control .
  • Computational Validation : Cross-check DFT results with experimental λmax (e.g., B3LYP/6-31G(d,p) shows <5% error for conjugated systems) .
  • Analytical Pitfalls : Overlapping NMR signals in aromatic regions necessitate 2D techniques (COSY, HSQC) for unambiguous assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile
Reactant of Route 2
(4,6-diethyl-4,8-dimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile

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